Climbazole
Description
Contextualization of Climbazole as an Antifungal Agent in Academic Inquiry
Academic research extensively investigates this compound's role as an antifungal agent, focusing on its in vitro and in vivo efficacy against relevant fungal pathogens. Studies have demonstrated its high efficacy against Malassezia species, which are key contributors to dandruff pathogenesis. wikipedia.org Research also explores its activity against other fungi and its potential applications beyond common scalp conditions. marketresearchintellect.com The focus in academic inquiry is often on understanding the fundamental biological and chemical interactions that underpin its antifungal activity.
Evolution of Research Trajectories in this compound Studies
Research into this compound has evolved from primarily focusing on its application in anti-dandruff products to exploring its broader biological effects and environmental impact. Early studies established its effectiveness against Malassezia and its role in treating conditions like seborrheic dermatitis. nih.govwikipedia.org More recent research trajectories include investigating its potential as an endocrine disruptor, its effects on non-target organisms in the environment, and its impact on cellular processes beyond antifungal action, such as keratinocyte differentiation. mdpi.comoup.comnih.govresearchgate.netacs.org There is also research into optimizing its formulation and delivery for enhanced efficacy and reduced environmental persistence. ucl.ac.ukresearchgate.net
Identification of Critical Knowledge Gaps and Research Imperatives
Despite significant research, several critical knowledge gaps regarding this compound remain, highlighting key research imperatives. While its antifungal mechanism is well-understood, the full spectrum of its biological interactions, particularly in complex biological systems and the environment, requires further investigation. For instance, studies have indicated potential endocrine-disrupting effects and toxicity to aquatic and terrestrial organisms, necessitating more comprehensive ecotoxicological assessments. mdpi.comoup.comresearchgate.netacs.orgresearchgate.net The long-term effects of chronic exposure, both in humans and the environment, are areas requiring in-depth study. Furthermore, research into the degradation pathways of this compound in various environments and the potential toxicity of its metabolites is crucial for a complete understanding of its environmental fate and impact. researchgate.net Identifying novel applications or synergistic effects with other compounds also represents a potential area for future research.
Minimal Inhibitory Concentrations (MICs) of this compound against Malassezia species nih.gov
| Malassezia Species | MIC (µg/ml) |
| M. furfur | <0.06, 20, 62.5 |
| M. pachydermatis | <0.06 |
| M. globosa | 125, 5000 |
| M. restricta | 125, 625 |
| M. sympodialis | 625 |
| M. slooffiae | 2500 |
Note: MIC values marked with an asterisk () were reported in mg/ml in the source and have been converted to µg/ml for consistency.*
Gene Expression Changes in Human Keratinocytes Treated with this compound nih.gov
| Gene Ontology Group | Examples of Upregulated Genes |
| Epidermal differentiation | Group 3 late-cornified envelope proteins (LCE3) |
| Keratinization | Group 2 small-proline-rich proteins (SPRR2) |
| Cholesterol biosynthesis | (Specific genes not listed in snippet) |
| Immune response | (Specific genes not listed in snippet) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGWHBOCFMBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046555 | |
| Record name | Climbazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38083-17-9 | |
| Record name | Climbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38083-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Climbazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038083179 | |
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| Record name | Climbazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15580 | |
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| Record name | Climbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759808 | |
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| Record name | Climbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Climbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CLIMBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N42CW7I54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Mechanistic Elucidation of Climbazole S Biological Actions
Fungal Pathogen Inhibition Mechanisms
Climbazole is a topical antifungal agent belonging to the imidazole (B134444) class of chemicals. hnsincere.comwikipedia.org It is a key active ingredient in many personal care products designed to manage fungal skin infections. hnsincere.com The primary mechanism of action for this compound and other azole antifungals is the disruption of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. sprchemical.comnih.gov
Ergosterol Biosynthesis Pathway Interference
This compound's antifungal activity stems from its ability to interfere with the ergosterol biosynthesis pathway in fungi. hnsincere.comsprchemical.com Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. nih.govoup.com By inhibiting the production of ergosterol, this compound compromises the structural and functional integrity of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and cell death. sprchemical.com This targeted disruption makes it an effective agent against various fungi, particularly Malassezia species, which are implicated in conditions like dandruff and seborrhoeic dermatitis. wikipedia.orgsprchemical.com
Cytochrome P450 14α-Demethylase (CYP51) Inhibition Kinetics
The specific molecular target of this compound within the ergosterol biosynthesis pathway is the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. oup.commdpi.com This enzyme is crucial for the conversion of lanosterol to ergosterol. nih.gov this compound acts as a noncompetitive inhibitor of CYP51, blocking its active site and preventing it from carrying out its demethylation function. oup.com
The inhibitory concentration (IC50) is a common measure of the effectiveness of an inhibitor. Studies on the CYP51 enzyme from Malassezia globosa, a key fungus associated with dandruff, have shown that azole antifungals, a class to which this compound belongs, strongly inhibit the enzyme with IC50 values in the range of 0.15 to 0.35 µM. nih.govbangor.ac.uk This indicates that a low concentration of the antifungal agent is required to achieve 50% inhibition of the enzyme's activity. The tight binding of azole antifungals to CYP51 is a key factor in their efficacy. nih.gov
| Azole Antifungal | Target Enzyme | Organism | IC50 (µM) |
|---|---|---|---|
| Azole Antifungals (general) | CYP51 | Malassezia globosa | 0.15 - 0.35 |
Cellular Membrane Integrity Perturbation in Fungi
The inhibition of ergosterol synthesis by this compound has profound consequences for the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of lanosterol and other sterol precursors alter the physical properties of the membrane. oup.com This leads to increased membrane permeability and fluidity, disrupting the regulation of the intracellular environment. nih.govoup.com Essential cellular components may leak out, and the function of membrane-bound proteins, which are vital for processes like nutrient transport and signaling, is impaired. Ultimately, this loss of cellular membrane integrity contributes to the fungistatic or fungicidal effect of this compound. sprchemical.comnih.gov
Non-Antifungal Biological Interactions
Beyond its primary role as an antifungal agent, this compound has been shown to interact with mammalian biological systems, notably exhibiting endocrine-disrupting properties. mdpi.combohrium.com
Endocrine Receptor Modulation
Research has indicated that this compound can modulate the activity of several nuclear receptors, including the androgen and estrogen receptors. bohrium.comresearchgate.net Such interactions are a hallmark of endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal homeostasis. nih.gov
This compound has been identified as an agonist of Estrogen Receptor Alpha (ERα). mdpi.comresearchgate.net An agonist is a substance that binds to a receptor and activates it to produce a biological response. In vitro studies have demonstrated that this compound can induce ERα agonist activity. researchgate.netnih.gov Specifically, in cell-based luciferase reporter assays, this compound showed ERα agonist activity at concentrations greater than 10 µM. researchgate.net One study reported that at a concentration of 100 µM, this compound induced a 94% higher ERα relative transcriptional activity compared to the vehicle control. nih.gov This agonistic activity on ERα suggests that this compound has the potential to mimic the effects of endogenous estrogens, a characteristic that warrants further investigation into its endocrine-disrupting potential. mdpi.com
| Compound | Receptor | Activity | Concentration | Observed Effect |
|---|---|---|---|---|
| This compound | ERα | Agonist | > 10 µM | Induces ERα activity |
| This compound | ERα | Agonist | 100 µM | 94% higher relative transcriptional activity vs. control |
Androgen Receptor (AR) Antagonism
This compound has been identified as an antagonist of the androgen receptor (AR), potentially disrupting androgen-dependent signaling pathways. mdpi.comnih.gov In vitro studies utilizing the AR-EcoScreen cell line have demonstrated that this compound exerts antagonistic effects toward the androgen receptor. nih.govbohrium.com This anti-androgenic activity is characterized by the inhibition of androgen-induced transactivation. nih.gov Further research on human spermatozoa revealed that exposure to this compound results in the downregulation of AR gene expression, suggesting a direct impact on androgen signaling in these cells. mdpi.comresearchgate.net This antagonistic mechanism is a key aspect of its action as an endocrine-disrupting chemical (EDC). nih.govbohrium.com
Table 1: Summary of Research Findings on this compound's Androgen Receptor Antagonism
| Model System | Finding | Reference |
|---|---|---|
| AR-EcoScreen & HeLa9903 Cells | Exerted antagonistic effects toward androgen receptors. | nih.govbohrium.com |
Impact on Gonadal and Reproductive Endocrine Signaling
This compound significantly impacts endocrine signaling pathways related to gonadal function and reproduction. In mammalian H295R cells, treatment with this compound led to a decrease in the secreted levels of both testosterone (B1683101) and estradiol. nih.govbohrium.com This was associated with reduced levels of the steroidogenesis intermediates 17α-hydroxypregnenolone and 17α-hydroxyprogesterone, indicating an inhibition of the cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17A1) enzyme activity. nih.govbohrium.com
In aquatic species, chronic exposure to this compound was found to inhibit the synthesis of essential sex hormones in the testes of male zebrafish, leading to reduced sperm production. nih.gov In vitro exposure of human sperm to this compound also altered hormonal signaling, downregulating the expression of the Androgen Receptor (AR) while upregulating the expression of Estrogen Receptor 1 (ESR1), Estrogen Receptor 2 (ESR2), and Follicle-Stimulating Hormone Receptor (FSHR) in non-capacitated conditions. mdpi.comresearchgate.net These findings highlight this compound's potential to disrupt the delicate balance of sex hormones and receptor expression crucial for reproductive health. nih.gov
Table 2: Effects of this compound on Reproductive Endocrine Signaling Markers
| Model System | Effect | Specific Finding | Reference |
|---|---|---|---|
| H295R Cells | Decreased Steroid Hormone Production | Reduced secreted levels of testosterone and estradiol. | nih.govbohrium.com |
| H295R Cells | Inhibition of Steroidogenesis Enzyme | Decreased activity of Cyp17A1. | nih.govbohrium.com |
| Male Zebrafish Testes | Inhibition of Hormone Synthesis | Inhibited synthesis of essential sex hormones. | nih.gov |
Cellular Bioenergetics and Mitochondrial Function
Effects on Mitochondrial Activity in Eukaryotic Cells
Research indicates that this compound can impair mitochondrial function, which is critical for cellular energy metabolism. mdpi.com In human spermatozoa, exposure to this compound has been shown to negatively affect mitochondria. mdpi.comnih.gov This is evidenced by the downregulation of the gene COX4l1, which is involved in mitochondrial function. mdpi.comresearchgate.net Given the essential role of mitochondria in providing energy for sperm motility and fertilizing capacity, these findings suggest that this compound's impact on male reproductive health may be mediated, in part, through the disruption of mitochondrial bioenergetics. mdpi.com
Oxidative Stress Induction Pathways
This compound exposure has been demonstrated to induce oxidative stress in the cells of aquatic organisms. nih.gov In grass carp, this compound treatment led to an increase in the expression of cyp1a mRNA and a subsequent rise in reactive oxygen species (ROS) levels. nih.gov The mechanism appears to involve the inhibition of key antioxidant pathways. Specifically, this compound was found to inhibit the transcripts and proteins of Nrf2 and Keap1. nih.gov This suppression, in turn, reduced the transcript levels of their subordinate antioxidant molecules, including catalase (cat), superoxide (B77818) dismutase (sod), and heme oxygenase-1 (ho-1), ultimately leading to increased oxidative stress. nih.gov Similarly, in male zebrafish, this compound exposure triggered oxidative stress in the testes, linked to a significant disruption in the metabolism of glutathione (B108866), a crucial cellular antioxidant. nih.gov
Table 3: this compound's Impact on Oxidative Stress Pathways
| Organism | Pathway/Marker | Observed Effect | Reference |
|---|---|---|---|
| Grass Carp | Reactive Oxygen Species (ROS) | Increased levels. | nih.gov |
| Grass Carp | Nrf2/Keap1 Pathway | Inhibited transcripts and proteins. | nih.gov |
| Grass Carp | Antioxidant Molecules (cat, sod, ho-1) | Suppressed transcript levels. | nih.gov |
Apoptotic Pathway Modulation in Eukaryotic Cells
Gene Expression Alterations in Apoptosis-Related Markers
This compound modulates apoptotic pathways by altering the expression of key genes that regulate programmed cell death. mdpi.comnih.gov Studies in fish have shown that this compound exposure leads to an increase in the expression of pro-apoptotic genes while decreasing anti-apoptotic genes. nih.gov In the gut of grass carp, an upregulation of fadd, bad1, and caspase3 was observed, alongside a downregulation of the anti-apoptotic genes bcl2 and bcl-xl. nih.gov
This pro-apoptotic effect has also been observed in mammalian cells. In human sperm, this compound treatment resulted in a significant increase in the mRNA level of the pro-apoptotic gene BAX. mdpi.comnih.gov The induction of testicular cell apoptosis in male zebrafish exposed to this compound was also noted, occurring as a consequence of induced oxidative stress. nih.gov These alterations in gene expression suggest that this compound can shift the cellular balance towards apoptosis. mdpi.comnih.gov
Table 4: Modulation of Apoptosis-Related Gene Expression by this compound
| Model System | Gene | Regulation | Role in Apoptosis | Reference |
|---|---|---|---|---|
| Grass Carp Gut | fadd | Increased | Pro-apoptotic | nih.gov |
| Grass Carp Gut | bad1 | Increased | Pro-apoptotic | nih.gov |
| Grass Carp Gut | caspase3 | Increased | Pro-apoptotic | nih.gov |
| Grass Carp Gut | bcl2 | Decreased | Anti-apoptotic | nih.gov |
| Grass Carp Gut | bcl-xl | Decreased | Anti-apoptotic | nih.gov |
Protein Tyrosine Phosphorylation Dynamics
A thorough review of available scientific literature does not yield specific research detailing the direct effects of this compound on protein tyrosine phosphorylation dynamics. This crucial cellular signaling process, involving the addition of phosphate (B84403) groups to tyrosine residues on proteins, is fundamental in regulating a myriad of cellular functions. While the broader class of azole antifungals, to which this compound belongs, is known to interact with various enzymatic pathways, specific data elucidating this compound's role in modulating tyrosine kinases or phosphatases, and the subsequent signaling cascades, remains an uninvestigated area. Consequently, the impact of this compound on signaling pathways heavily reliant on tyrosine phosphorylation, such as those initiated by growth factor receptors, is not documented.
Hepatic Enzyme Induction in Mammalian Models
This compound has been identified as a potent inducer of hepatic microsomal enzymes in rat models. nih.govnih.gov Studies demonstrate that its potency in inducing cytochrome P450 (P450) is comparable to that of other N-substituted imidazole drugs. nih.gov This induction is a key aspect of its biological action, as it alters the metabolic capacity of the liver, which can affect the processing of both endogenous compounds and xenobiotics.
Research in female Long-Evans and Wistar rats has shown that treatment with this compound leads to a significant increase in the total content of hepatic P450 enzymes. nih.govnih.gov The induction profile is specific to certain P450 isoforms and can be dose-dependent.
Immunoblot analyses have identified the specific P450 enzymes that are upregulated. Notably, this compound induces CYP2B1, CYP3A2, and CYP4A1. nih.gov The induction of CYP2B1 and CYP3A2 was observed at lower doses, while at higher doses, the induction of CYP2B1 was not increased. nih.gov This suggests a dose-differential effect on specific P450 isoforms. nih.gov Further investigation at the molecular level revealed that this compound markedly increases the messenger RNA (mRNA) for CYP2B1, indicating that the induction occurs at the level of gene transcription. nih.gov
In parallel with the increase in P450 protein levels, a corresponding increase in the catalytic activity of associated enzymes was observed. This compound treatment enhanced the activities of aminopyrine (B3395922) N-demethylase, erythromycin (B1671065) N-demethylase, ethoxycoumarin O-deethylase, and androstenedione (B190577) hydroxylase. nih.gov
Table 1: Effect of this compound on Cytochrome P450 Isoforms in Rats
| P450 Isoform | Observed Effect | Method of Analysis | Reference |
|---|---|---|---|
| CYP2B1 | Induced (at lower doses); mRNA markedly increased | Immunoblot, Northern Blot | nih.govnih.gov |
| CYP3A2 | Induced | Immunoblot | nih.govnih.gov |
| CYP4A1 | Induced | Immunoblot | nih.gov |
| CYP2E1 | Not significantly affected | Immunoblot | nih.gov |
| CYP2C12 | Not significantly affected | Immunoblot | nih.gov |
This table is interactive. Click on headers to sort.
In addition to its effects on Phase I cytochrome P450 enzymes, this compound also stimulates Phase II metabolic pathways. Phase II reactions involve the conjugation of metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
Studies in rat models have demonstrated that this compound treatment leads to a significant increase in the activity of key Phase II enzymes. nih.gov Specifically, the activities of Uridine 5'-phosphate (UDP)-glucuronosyl transferase and glutathione S-transferase were found to be elevated following this compound administration. nih.gov This indicates that this compound upregulates not only the initial oxidative metabolism of substances but also the subsequent conjugation and detoxification pathways.
Table 2: Induction of Phase II Metabolizing Enzymes by this compound in Rats
| Enzyme | Pathway | Observed Effect | Reference |
|---|---|---|---|
| Uridine 5'-phosphate (UDP)-glucuronosyl transferase | Glucuronidation | Activity Increased | nih.gov |
| Glutathione S-transferase | Glutathione Conjugation | Activity Increased | nih.gov |
This table is interactive. Click on headers to sort.
Protease Inhibition Mechanisms and Biological Relevance
This compound has been investigated for its role in protease inhibition, particularly within the context of hair and scalp biology. Proteolytic enzymes are implicated in the shedding of hair from the follicle. nih.gov
Research has shown that while this compound alone demonstrates no significant inhibitory activity against certain model proteases, it exhibits a synergistic protease inhibition effect when combined with a cosmetic ingredient blend known as Trichogen®. nih.gov This combination resulted in a greater inhibition of protease activity than either component alone. nih.gov
The biological relevance of this finding relates to its potential to reduce hair shedding. The combination of this compound and Trichogen® was found to effectively inhibit proteases isolated from human hair roots across various ethnic groups. nih.gov Furthermore, in an ex vivo model using pig skin, the combination increased the force required to extract club hairs from the follicles, suggesting a strengthening of the hair's anchorage within the scalp. nih.gov The magnitude of proteolytic activity inhibition in telogen/exogen club fiber root extracts ranged from 32.2% to 57.3% depending on the population group studied. nih.gov These findings indicate a potential mechanism through which this compound, as part of a broader formulation, can influence hair retention by modulating protease activity in the follicular environment. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Aminopyrine |
| Androstenedione |
| This compound |
| Erythromycin |
| Ethoxycoumarin |
| Glutathione |
Environmental Occurrence, Distribution, and Ecotoxicological Impact of Climbazole
Environmental Transformation and Degradation Pathways
Once in the environment, climbazole can undergo various transformation and degradation processes, including photodegradation and biodegradation. These processes influence its environmental fate and the potential for long-term persistence.
This compound is susceptible to photodegradation when exposed to UV light. edpsciences.orgresearchgate.net The process has been shown to follow pseudo-first-order kinetics. kisti.re.kr The rate of photodegradation is influenced by the pH of the aqueous solution.
A study investigating the effect of pH on the photodegradation of this compound found that the degradation rate constant was 10.5 × 10⁻³ min⁻¹, 9.9 × 10⁻³ min⁻¹, and 16.5 × 10⁻³ min⁻¹ at pH 5, 7, and 9, respectively. edpsciences.orgresearchgate.net Another study reported that under UV-254 irradiation, this compound in aqueous solutions had a half-life of 9.78 minutes at a pH of 7.5. kisti.re.kr
The photodegradation of this compound leads to the formation of various transformation products. Identified pathways include hydroxylative dechlorination, dechlorination, and de-pinacolone. kisti.re.kr A recent study identified 24 transformation products, with 14 being reported for the first time. The main transformation routes suggested were isomerism, dechlorination, hydroxylation, and cleavage of the ether or C-N bond. nih.gov
Table 2: Photodegradation Rate Constants of this compound at Different pH Values
| pH | Degradation Rate Constant (min⁻¹) |
|---|---|
| 5 | 10.5 × 10⁻³ |
| 7 | 9.9 × 10⁻³ |
| 9 | 16.5 × 10⁻³ |
Biodegradation is a key process in the removal of this compound from the environment. Studies have shown that this compound can be degraded under both aerobic and anaerobic conditions.
Under aerobic conditions in an activated sludge system, the degradation of this compound was found to follow first-order kinetics with a half-life of 5.3 days. researchgate.netresearchgate.netresearchgate.net The proposed biodegradation pathways under aerobic conditions include oxidative dehalogenation, side chain oxidation, and the loss of the azole ring. researchgate.net Ten biotransformation products of this compound were identified in one study. researchgate.netresearchgate.net Filamentous fungi, such as Trichoderma harzanium, have also been shown to efficiently degrade this compound, with a 91% degradation rate observed. nih.gov
In anaerobic systems, the biodegradation of this compound has also been observed. A key transformation pathway under these conditions is the reduction of the ketone function to a secondary alcohol, forming CBZ-alcohol. nih.gov This transformation was found to be almost quantitative and followed first-order kinetics for both enantiomers of this compound. nih.gov
Biodegradation in Aerobic and Anaerobic Systems
Microbial Biotransformation Mechanisms and Metabolite Profiling
Microbial activity plays a significant role in the transformation of this compound in environmental systems such as wastewater treatment plants and soils. Studies have shown that this compound can be biodegraded by various microorganisms, including fungi and bacteria found in activated sludge.
Filamentous fungi, such as Trichoderma species, have demonstrated the ability to biotransform this compound. For instance, T. harzianum has been shown to achieve a 91% degradation rate of this compound. The primary biotransformation pathway identified in this process is the carbonyl reduction of the this compound molecule to form this compound-alcohol (CBZ-OH) nih.gov. This suggests that extracellular enzymes are likely involved in the initial steps of degradation nih.gov.
In aerobic activated sludge systems, this compound has been observed to adsorb to solid sludge, where it undergoes relatively rapid biodegradation researchgate.netnih.govresearchgate.netnih.gov. Research has led to the identification of ten biotransformation products in these systems researchgate.netnih.govresearchgate.netnih.gov. The proposed biodegradation pathways are multifaceted and include researchgate.netnih.govresearchgate.netnih.gov:
Oxidative dehalogenation: The removal of the chlorine atom from the chlorophenoxy ring and its replacement with a hydroxyl group.
Side-chain oxidation: The oxidation of the tert-butyl group.
Azole ring loss: The cleavage and subsequent degradation of the imidazole (B134444) ring.
The freshwater microalga Scenedesmus obliquus is also capable of biotransforming this compound, with CBZ-OH being the sole identified metabolite in the algal solution nih.gov. This transformation is significant as the resulting metabolite has been found to be much less toxic than the parent this compound compound nih.gov.
Half-Life Determination in Environmental Matrices
The half-life of a compound is a key indicator of its persistence in various environmental compartments. For this compound, half-life values have been determined in specific biological systems, though data for soil and sediment are less defined.
In an aerobic activated sludge system, the degradation of this compound follows first-order kinetics, with a calculated half-life of 5.3 days researchgate.netnih.govresearchgate.netnih.gov. Similarly, the biotransformation of this compound by the freshwater alga Scenedesmus obliquus also adheres to a first-order kinetic model, with a slightly shorter half-life of approximately 4.5 days nih.gov.
Advanced Oxidation Process (AOP) Degradation Studies
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are being investigated as a means to degrade persistent organic pollutants like this compound.
UV/Chlorine Process Efficiency and Reactive Species Analysis
The combination of ultraviolet (UV) irradiation and chlorine has been shown to be a highly effective AOP for the degradation of this compound, significantly outperforming UV photolysis or chlorination alone nih.gov. The degradation kinetics are most favorable under neutral pH conditions (pH 7) nih.gov.
The primary reactive species responsible for the degradation of this compound in the UV/chlorine process have been identified as the hydroxyl radical (•OH) and the chlorine radical (Cl•). The second-order rate constants for the reaction of these radicals with this compound have been determined to be:
k•OH, this compound = 1.24 × 10¹⁰ M⁻¹ s⁻¹
kCl•, this compound = 6.3 × 10¹⁰ M⁻¹ s⁻¹
Despite the higher rate constant for the chlorine radical, the hydroxyl radical is the main contributor to this compound removal, accounting for approximately 82.2% of the degradation, while the chlorine radical contributes about 7.7% nih.gov. The presence of dissolved organic matter and certain inorganic ions in natural waters can have a moderate inhibitory effect on the degradation process nih.gov.
Photocatalytic Transformation Utilizing Nanomaterials
Photocatalysis using nanomaterials is another promising AOP for the degradation of persistent organic pollutants. This process typically involves the generation of reactive oxygen species upon the excitation of a semiconductor material by light.
One study investigated the use of a floral array of chromium-substituted magnetite nanoparticles (Fe₂.₅₂Cr₀.₄₈O₄) to activate peroxymonosulfate (PMS) for the photocatalytic degradation of this compound. Under optimized conditions (pH 3.08, 0.2 g L⁻¹ catalyst, 1.0 mmol L⁻¹ PMS), this system was able to achieve almost complete elimination of this compound within 30 minutes rsc.org. This rapid degradation was attributed to the synergistic action of hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) rsc.org.
While specific studies on the photocatalytic degradation of this compound using more common nanomaterials like titanium dioxide (TiO₂) and zinc oxide (ZnO) are not extensively detailed in the reviewed literature, these materials are widely recognized for their effectiveness in degrading a broad range of organic pollutants mdpi.commdpi.comnih.govmdpi.com. The general mechanism involves the generation of electron-hole pairs upon UV or visible light irradiation, which then react with water and oxygen to produce highly reactive radicals that can mineralize organic compounds mdpi.commdpi.comnih.govmdpi.com.
Identification and Fate of Transformation Products (TPs)
The degradation of this compound through both microbial and chemical processes results in the formation of various transformation products (TPs). Identifying these TPs is essential for a complete environmental risk assessment, as they may have their own toxicological properties.
In the UV/chlorine AOP, eleven major TPs of this compound have been identified nih.gov. The degradation pathways involve hydroxylation, chlorine substitution, and isomerization. Importantly, the mixture of these oxidation products did not exhibit greater toxicity than the parent this compound compound itself nih.gov.
Phototransformation studies have identified a total of 24 TPs, with 14 of these being reported for the first time. The main transformation routes in this process include isomerization, dechlorination, hydroxylation, and the cleavage of the ether or C-N bond in the this compound structure. Some of these TPs have been detected in wastewater, surface water, and groundwater nih.gov. As mentioned earlier, the primary biotransformation product from microbial and algal activity is this compound-alcohol (CBZ-OH), which has been shown to be less toxic than this compound nih.gov.
Ecotoxicological Assessment Across Trophic Levels
This compound has been shown to exert ecotoxicological effects on a range of organisms from different trophic levels in both aquatic and terrestrial ecosystems. The toxicity is concentration-dependent and varies significantly between species.
In aquatic environments, this compound is classified as very toxic to primary producers such as algae and aquatic plants (Lemna), toxic to fish, and harmful to daphnids oup.com. The highest toxicity has been observed in the macrophyte Lemna minor. Chronic exposure of the crustacean Daphnia magna to low concentrations of this compound (0.2 to 200 µg/L) has been shown to cause adverse effects on life-history traits, including delayed reproduction, reduced offspring numbers, and decreased body length nih.gov. These effects are linked to the induction of oxidative stress and impairment of metabolic detoxification pathways nih.gov.
The table below summarizes some of the key ecotoxicity data for this compound across different aquatic organisms.
| Trophic Level | Species | Endpoint | Value (mg/L) | Reference |
| Primary Producer | Lemna minor (Duckweed) | EC₅₀ (7d, biomass) | 0.013 | mdpi.com |
| Primary Producer | Pseudokirchneriella subcapitata (Green Algae) | EC₅₀ (72h) | 0.087 | oup.com |
| Primary Producer | Navicula pelliculosa (Diatom) | EC₅₀ (72h) | 0.034 | oup.com |
| Primary Consumer | Daphnia magna (Water Flea) | EC₅₀ (48h) | 1.8 | oup.com |
| Secondary Consumer | Danio rerio (Zebrafish) | LC₅₀ (96h, embryo) | 0.94 | oup.com |
EC₅₀: The concentration that causes an effect in 50% of the test population. LC₅₀: The concentration that is lethal to 50% of the test population.
Aquatic Ecotoxicity to Primary Producers
This compound has been shown to be particularly toxic to primary producers in aquatic ecosystems. nih.gov Studies indicate that algae and aquatic macrophytes are highly sensitive to this compound.
Microalgae Growth Inhibition (e.g., Pseudokirchneriella subcapitata)
This compound demonstrates significant toxicity to microalgae by inhibiting their growth. For the green alga Pseudokirchneriella subcapitata, the median effective concentration (EC50) that inhibits growth is 0.087 mg/L, classifying this compound as very toxic to aquatic organisms. oup.com In another study involving the freshwater microalgae Scenedesmus obliquus, a dose-effect relationship was observed between this compound concentrations and growth inhibition. nih.gov After a 12-day incubation period, the algae density in the group treated with 2 mg/L of this compound was only 56.6% of the control group, and the chlorophyll a content was reduced to 15.8% of the control. nih.gov
Macrophyte (e.g., Lemna minor) Growth and Biomass Yield Impact
The aquatic macrophyte Lemna minor (common duckweed) has shown high sensitivity to this compound. oup.com The lowest EC50 values were recorded for Lemna minor, with a concentration of 0.013 mg/L affecting biomass yield and 0.019 mg/L impacting frond number. nih.govoup.com Visual effects on Lemna minor included dwarfed fronds that were darker green than normal and an inhibition of colony formation, suggesting a plant growth-retarding mode of action. nih.govoup.com The toxicity to L. minor was an order of magnitude higher than that observed in algae. oup.com
Table 1: Aquatic Ecotoxicity of this compound to Primary Producers
| Species | Endpoint | Effective Concentration (mg/L) |
|---|---|---|
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (Growth Inhibition) | 0.087 oup.com |
| Scenedesmus obliquus (Green Algae) | Growth Inhibition (at 2 mg/L) | 43.4% reduction in density nih.gov |
| Lemna minor (Duckweed) | EC50 (Biomass Yield) | 0.013 nih.gov |
| Lemna minor (Duckweed) | EC50 (Frond Number) | 0.019 oup.com |
| Diatoms | EC50 | 0.048 oup.com |
Ecotoxicity to Aquatic Invertebrates and Vertebrates
This compound negatively affects aquatic invertebrates and vertebrates in a concentration-dependent manner. oup.com
Acute and Chronic Toxicity in Fish Models (e.g., Zebrafish)
In studies using zebrafish (Danio rerio), this compound has demonstrated both acute and chronic toxicity. The acute 96-hour median lethal concentration (LC50) for zebrafish is reported to be moderately toxic. herts.ac.uk Chronic exposure of adult male zebrafish to this compound at concentrations ranging from 0.1 to 1000 μg/L for 28 days resulted in significant adverse effects. x-mol.netnih.govacs.org These effects included the induction of oxidative stress in the testes, abnormal metabolism of purine and glutathione (B108866), and testicular cell apoptosis. x-mol.netnih.govacs.org Furthermore, this compound was found to inhibit the synthesis of essential sex hormones, leading to reduced sperm production. x-mol.netnih.govacs.org
Transcriptional Response Analysis in Aquatic Organisms
Exposure to this compound at environmentally relevant concentrations can lead to significant changes in gene expression in aquatic organisms. nih.govlatrobe.edu.aubohrium.com In zebrafish eleutheroembryos, exposure to this compound resulted in the significant down-regulation of genes related to circadian rhythm and steroidogenesis. nih.govlatrobe.edu.aubohrium.comresearchgate.net At higher, worst-case environmental concentrations, this compound also altered the transcription of genes involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation. nih.govlatrobe.edu.aubohrium.comresearchgate.net Specific genes such as mprα, igf3, nr1d1, nr1d2b, cyp19a1a, vtg1, il-1β, and il-8 have been identified as potential biomarkers for this compound exposure in embryonic zebrafish. nih.govlatrobe.edu.aubohrium.com In the invertebrate Daphnia magna, chronic exposure led to varied responses in the mRNA levels of genes related to metabolic detoxification, digestive enzymes, energy, oxygen transport, and reproduction. nih.gov
Table 2: Ecotoxicity of this compound to Aquatic Invertebrates and Vertebrates
| Species | Endpoint | Effective Concentration |
|---|---|---|
| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 1.1 mg/L oup.com |
| Danio rerio (Zebrafish) | LC50 (96-hour, acute) | 15.0 mg/L herts.ac.uk |
| Danio rerio (Zebrafish) | Chronic Effects (28 days) | Oxidative stress, hormone imbalance at 0.1-1000 µg/L x-mol.netnih.govacs.org |
Terrestrial Ecotoxicity to Higher Plants
When sewage sludge containing this compound is used as fertilizer, it introduces the compound into terrestrial ecosystems, where it can impact higher plants. oup.com Laboratory tests have shown that this compound can retard the growth of both monocotyledonous and dicotyledonous plants. oup.com For the monocot Avena sativa (oats), the EC50 for shoot biomass reduction was 18.5 mg/kg of dry soil, with an EC10 of 4.9 mg/kg. oup.com Similarly, the dicot Brassica napus (rape) exhibited stunted stem and leaf growth. oup.com The phytotoxicity of this compound in soil can be significantly influenced by the soil's pH level. nih.gov
Table 3: Terrestrial Ecotoxicity of this compound to Higher Plants
| Species | Endpoint | Effective Concentration (mg/kg soil dry weight) |
|---|---|---|
| Avena sativa (Oats) | EC50 (Shoot Biomass) | 18.5 nih.gov |
| Avena sativa (Oats) | EC10 (Shoot Biomass) | 4.9 oup.com |
| Brassica napus (Rape) | Effect | Stunted stem and leaf growth oup.com |
Seedling Emergence and Shoot Biomass Reduction (e.g., Avena sativa, Brassica napus)
The phytotoxicity of this compound has been observed to negatively impact the growth of terrestrial plants. oup.com Studies focusing on the effects on higher plants have demonstrated that this compound can inhibit growth, with specific impacts on seedling emergence and biomass. oup.comresearchgate.net Laboratory tests conforming to international guidelines have been conducted on species such as oats (Avena sativa) and turnip (Brassica napus). oup.com
In these studies, this compound exhibited significant toxicity to both plant species. For Avena sativa, the median effective concentration (EC50) for the reduction in shoot biomass was determined to be 18.5 mg/kg soil dry weight. researchgate.netnih.gov This indicates a high level of toxicity towards this monocotyledonous species. oup.com The observed effects were not limited to a simple reduction in size; visible symptoms in higher plants exposed to this compound included reduced shoot length, suggesting a potential plant growth-retarding mode of action. researchgate.netnih.gov
The following table summarizes the key findings regarding the effect of this compound on the shoot biomass of Avena sativa and Brassica napus.
| Plant Species | Endpoint | EC10 (mg/kg soil dry weight) | EC50 (mg/kg soil dry weight) |
| Avena sativa | Shoot Biomass | 4.9 | 18.5 |
| Brassica napus | Shoot Biomass | 10.7 | 40.8 |
| Data sourced from Richter et al., 2013 oup.com |
Influence of Soil pH and Organic Matter Content on Phytotoxicity
The toxicity of ionizable chemical compounds in terrestrial environments can be significantly influenced by soil properties such as pH and organic matter content. nih.gov For this compound, research has demonstrated that soil pH, in particular, has a considerable influence on its phytotoxicity. researchgate.netnih.gov
A two-factorial experiment was conducted to investigate the effects of soil pH and peat content (as a source of organic matter) on the toxicity of this compound to Brassica napus. oup.com The experiment utilized nine different artificial soils with varying pH levels and peat content. oup.com The results indicated that the phytotoxicity of this compound was significantly affected by soil pH. oup.com Specifically, the growth of Brassica napus was more severely inhibited in soils with lower pH values. oup.com
The effect of peat content on this compound's toxicity was found to be less pronounced compared to the influence of soil pH. oup.com While there was some interaction between peat content and pH, the primary driver of the observed differences in phytotoxicity was the acidity of the soil. oup.com This suggests that in acidic soil environments, the potential for this compound to negatively impact plant growth is heightened. oup.comnih.gov
The table below presents the results of a two-way analysis of variance (ANOVA) on the effects of a 100 mg/kg concentration of this compound on Brassica napus shoot biomass in soils with varying peat and pH levels.
| Factor | Degrees of Freedom (df) | Sum of Squares (SS) | F-value | p-value | Effect Size (η²) |
| Peat | 2 | 148 | 1.29 | 0.292 | 0.023 |
| pH | 2 | 5570 | 48.4 | <0.001 | 0.771 |
| Peat × pH | 4 | 92.2 | 1.61 | 0.200 | 0.013 |
| Error | 27 | 386 | |||
| Data sourced from Richter et al., 2013 oup.com |
Comparative Ecotoxicity with Other Demethylase Inhibitor (DMI) Fungicides
This compound belongs to the group of imidazole fungicides, which are a class of demethylase inhibitors (DMIs). oup.comspecialchem.com DMI fungicides act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. oup.com This mode of action is not unique to fungi, as the targeted enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), is highly conserved across different eukaryotic phyla, where it is involved in the synthesis of other essential sterols. oup.com This lack of specificity can lead to effects on non-target organisms. oup.com
The ecotoxicity of this compound has been found to be largely similar to that of other DMI fungicides. researchgate.netnih.gov This class of fungicides, which includes both triazoles and imidazoles, is known to have effects on a range of organisms. oup.com A notable characteristic of this compound, shared with other DMIs, is its particular toxicity towards primary producers, such as algae and plants. researchgate.netnih.gov
In addition to their primary fungicidal action, many DMI fungicides can also exhibit plant growth-regulating properties. oup.com This is attributed to their ability to inhibit the biosynthesis of the phytohormone gibberellin, which is crucial for normal plant growth. oup.com The symptoms observed in plants exposed to this compound, such as reduced shoot length, are consistent with this secondary mode of action. researchgate.netnih.gov This dual effect on both sterol and gibberellin biosynthesis is a common feature among several DMI fungicides. oup.com
Antifungal Resistance Associated with Climbazole Exposure
Mechanisms of Acquired Resistance in Fungal Pathogens
Acquired resistance in fungal pathogens can occur through several key mechanisms that reduce the effectiveness of azole antifungals. These mechanisms often involve genetic alterations or changes in gene expression that affect the drug target or the cellular processes involved in drug detoxification and efflux nih.govbiorxiv.orgfrontiersin.org.
Drug Target Alterations and Overexpression (e.g., ERG11, CYP51A)
One of the primary mechanisms of azole resistance involves alterations in the drug target enzyme, lanosterol (B1674476) 14-alpha-demethylase, encoded by the ERG11 gene in yeasts like Candida albicans and CYP51A in molds like Aspergillus fumigatus ejgm.co.ukbiorxiv.orgnih.govfrontiersin.org. Mutations in these genes can lead to amino acid substitutions in the enzyme, altering the binding site and reducing the affinity of the azole drug for its target biorxiv.orgnih.govfrontiersin.org. Studies have shown that certain amino acid substitutions in Erg11 or Cyp51A can confer resistance to multiple azoles biorxiv.org.
In addition to point mutations, overexpression of the ERG11 or CYP51A genes can also contribute to azole resistance ejgm.co.uknih.govnih.gov. Increased production of the target enzyme can titrate the available drug, reducing its inhibitory effect nih.govnih.gov. Overexpression of ERG11 transcripts in C. albicans, for instance, can result from gain-of-function mutations in transcriptional regulators like Upc2 or increased copy number of the chromosome carrying ERG11 nih.gov.
Multidrug Efflux Pump Upregulation
Another significant mechanism of acquired resistance is the upregulation of multidrug efflux pumps ejgm.co.uknih.govfrontiersin.orgnih.gov. These membrane transport proteins actively pump antifungal drugs out of the fungal cell, reducing the intracellular drug concentration below therapeutic levels nih.govfrontiersin.orgnih.gov. Two major superfamilies of efflux pumps are primarily involved in antifungal resistance: ATP-Binding Cassette (ABC) transporters and Major Facilitator Superfamily (MFS) pumps ejgm.co.uknih.govnih.gov.
ABC transporters are primary active transporters that utilize the energy derived from ATP hydrolysis to translocate substrates across the cell membrane nih.govmdpi.comnih.gov. In Candida species, ABC transporters like Cdr1p and Cdr2p are known to be involved in azole efflux ejgm.co.uknih.govplos.orgplos.org. Overexpression of genes encoding these transporters, such as CDR1 and CDR2, is a common mechanism of resistance to several azole derivatives, including fluconazole (B54011), itraconazole, and ketoconazole (B1673606) ejgm.co.uknih.govplos.org.
MFS pumps are secondary active transporters that utilize the electrochemical gradient of protons across the plasma membrane to drive the efflux of substrates nih.govmdpi.comnih.gov. In C. albicans, the MFS transporter Mdr1p (encoded by the MDR1 or BENr gene) contributes to azole resistance ejgm.co.uknih.govplos.orgplos.org. While ABC transporters often confer resistance to a broader range of azoles, MFS transporters like Mdr1p have been shown to be more specific, primarily conferring resistance to fluconazole ejgm.co.ukplos.org. Upregulation of MFS pump genes leads to reduced intracellular accumulation of the antifungal drug, facilitating fungal survival nih.gov.
Activation of Stress Response Pathways
Fungi can also activate stress response pathways to adapt to the presence of antifungal drugs, contributing to drug tolerance and potentially resistance frontiersin.orgplos.orgnih.govresearchgate.net. Exposure to azoles induces cellular stress, and the activation of pathways that help the fungus cope with this stress can reduce the effectiveness of the drug plos.orgresearchgate.net. For example, the molecular chaperone Hsp90 plays a role in orchestrating stress responses and has been implicated in the development of azole resistance by stabilizing key proteins involved in resistance mechanisms plos.orgresearchgate.net. Inhibition of Hsp90 can reduce resistance and even convert the fungistatic effect of azoles into a fungicidal one plos.orgnih.gov. Other pathways, such as those involving calcineurin and protein kinase C, have also been linked to azole tolerance plos.orgnih.gov.
Cross-Resistance Patterns with Other Azole Antifungal Agents
Cross-resistance, where resistance to one antifungal agent confers resistance to others, is a significant concern within the azole class due to their shared mechanism of action europa.euejgm.co.ukbiorxiv.org. The inhibition of lanosterol 14-alpha-demethylase is common to all azoles, and mechanisms that alter the target enzyme or increase efflux can lead to reduced susceptibility to multiple drugs in this class europa.euejgm.co.ukbiorxiv.org.
Hypothetical data and expert opinions have suggested that the use of climbazole in cosmetic products may increase the risk of cross-resistance to other azole antifungals used as medicinal products, particularly affecting the skin microbiota and potentially impacting immune-compromised individuals europa.eueuropa.eu. While direct scientific evidence specifically demonstrating this compound-related cross-resistance was noted as lacking in some assessments, the potential for cross-resistance exists due to the shared azole structure and target europa.eueuropa.eu.
Studies on other azoles have shown extensive cross-resistance patterns. For instance, C. albicans isolates resistant to ketoconazole have been found to be cross-resistant to fluconazole, itraconazole, and miconazole (B906) ejgm.co.uk. Overexpression of CDR genes (ABC transporters) and certain point mutations in ERG11 appear to be responsible for broad azole cross-resistance ejgm.co.uk. However, overexpression of MDR1 (an MFS pump) may confer resistance more specifically to fluconazole ejgm.co.ukplos.org.
The potential for environmental exposure to azoles, including those used in agriculture and personal care products like this compound, to contribute to the selection of cross-resistant fungal strains is also a subject of consideration europa.eumdpi.comservice.gov.uk.
Table: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 37907 |
| Ergosterol (B1671047) | 31317 |
| Lanosterol | 5280780 |
| Ketoconazole | 48327 |
| Clotrimazole (B1669251) | 2758 |
| Miconazole | 4168 |
| Fluconazole | 3346 |
| Itraconazole | 5528 |
| Voriconazole | 71653 |
| Benomyl | 2350 |
| Methotrexate | 126941 |
| Piroctone (B1210729) Olamine | 84506 |
| Zinc Pyrithione (B72027) | 11187 |
| Triclosan | 5550 |
| Amphotericin B | 5280965 |
| 5-fluorocytosine | 6035 |
| Griseofulvin | 441140 |
| Caspofungin | 154810 |
Interactive Data Tables:
However, the search results do provide information on the types of resistance mechanisms observed with azoles in general, which can be presented in a structured format.
Table 1: Mechanisms of Azole Antifungal Resistance
| Mechanism | Description | Relevant Genes/Proteins (Examples) |
| Drug Target Alterations/Overexpression | Mutations or increased expression of the enzyme targeted by azoles. | ERG11 (yeast), CYP51A (molds) |
| Multidrug Efflux Pump Upregulation | Increased activity of membrane transporters pumping drugs out of the cell. | ABC Transporters (e.g., Cdr1p), MFS Pumps (e.g., Mdr1p) |
| Activation of Stress Response Pathways | Cellular responses that help fungi cope with drug-induced stress. | Hsp90, Calcineurin, Protein Kinase C |
Table 2: Types of Efflux Transporters Involved in Fungal Azole Resistance
| Transporter Superfamily | Energy Source | Examples in Fungi (Candida) |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Cdr1p, Cdr2p |
| Major Facilitator Superfamily (MFS) | Proton Motive Force (Electrochemical Gradient) | Mdr1p (CaMdr1p) |
These tables summarize the key mechanisms discussed in the text based on the search results. Due to the lack of specific quantitative data on this compound resistance in the provided snippets, more detailed interactive tables with numerical data are not feasible within the strict constraints of using only the provided search results.
Surveillance and Characterization of this compound Resistance in Clinical and Environmental Isolates
Despite the limited data, some studies have investigated the activity of this compound against relevant fungal species, particularly Malassezia. Malassezia species are generally considered to have rare resistance to azoles, although variations in in vitro sensitivities exist. europa.eu While resistance to this compound had not been widely reported in scientific literature as of 2013, the potential for resistance development due to exposure to any antifungal agent, including this compound, is acknowledged. europa.eu This potential is a concern because azole resistance, particularly in Candida and Aspergillus species, has become increasingly important in treating life-threatening invasive fungal infections. europa.eu
Characterization of antifungal resistance typically involves determining the minimum inhibitory concentration (MIC) of the antifungal agent against fungal isolates. Studies have evaluated the in vitro activity of this compound against Malassezia furfur and Candida albicans. One study found that this compound showed antifungal activity against C. albicans (MIC = 0.25%) and M. furfur (MIC = 0.50%) at concentrations lower than a plant-based substance tested, but higher than ketoconazole (MIC = 0.25%) against M. furfur and C. albicans. mdpi.com Another study evaluating the activity of various substances against Aspergillus fumigatus strains, including those from clinical and environmental samples, reported that this compound exhibited weak activity against wild-type A. fumigatus strains with a mean MIC of 16 mg/L. mdpi.comzenodo.org Mutant isolates of A. fumigatus harboring the TR34/L98H mutation, which is associated with azole resistance, generally showed similar activity patterns against tested azoles as clinical isolates, although specific differences were noted for other compounds like clotrimazole and pyrisoxazole (B1245146) between environmental and clinical isolates. mdpi.comzenodo.org
The emergence of antifungal resistance in environmental yeasts may be linked to water pollution resulting from urbanization and the widespread use of antifungal compounds in various applications, including therapeutics, body care products, and agriculture. researchgate.netservice.gov.uk Surveillance studies are needed to assess the environmental origins, drug resistance, and public health impact of pathogenic yeasts. researchgate.net
Transcriptional Regulation in Antifungal Resistance Development
Antifungal resistance in fungi can arise through various mechanisms, including alterations in the drug target, overexpression of efflux pumps, and changes in drug affinity or abundance of target proteins. researchgate.net Transcriptional regulation plays a crucial role in the development of antifungal resistance by controlling the expression levels of genes involved in these mechanisms. researchgate.netfrontiersin.orgoup.com
Azole antifungals primarily target lanosterol 14α-demethylase, an enzyme encoded by the ERG11 gene in yeasts and cyp51 in molds, which is essential for ergosterol biosynthesis, a key component of the fungal cell membrane. europa.euplos.orgresearchgate.net Resistance to azoles can be acquired through mutations in the ERG11 or cyp51A genes that reduce the enzyme's affinity for the drug or through overexpression of these genes, leading to increased production of the target enzyme. oup.complos.orgmdpi.comnih.govfrontiersin.org
Overexpression of efflux pump genes, particularly those encoding ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, is another significant mechanism of azole resistance. frontiersin.orgplos.orgnih.gov These transporters actively pump the antifungal drug out of the fungal cell, reducing intracellular drug concentrations below inhibitory levels. frontiersin.orgplos.org Transcriptional regulators, often zinc cluster-containing transcription factors like Upc2 and Pdr1, play a key role in controlling the expression of ERG11 and efflux pump genes. frontiersin.orgoup.comresearchgate.netmdpi.comnih.gov Gain-of-function mutations in these transcription factors can lead to the upregulation of their target genes, contributing to multidrug resistance. frontiersin.orgmdpi.com
While the general mechanisms of transcriptional regulation in azole resistance are well-studied in various fungal pathogens like Candida and Aspergillus species, specific details regarding the transcriptional response to this compound are less documented. europa.euresearchgate.netfrontiersin.orgoup.com However, studies on the environmental impact of this compound have shown that it can induce transcriptional changes in non-target organisms. For instance, exposure to this compound has been shown to significantly down-regulate genes related to circadian rhythm and steroidogenesis in zebrafish eleutheroembryos. oup.comresearchgate.net It also modulated the transcripts of genes involved in inflammation, oxidative stress, oocyte maturation, and sexual differentiation. oup.comresearchgate.net Specifically, the expression levels of cyp17a1 and cyp19a1a, genes involved in the steroidogenesis pathway, were significantly down-regulated after this compound exposure in zebrafish. oup.com While these findings are in a non-fungal organism, they demonstrate this compound's capacity to influence transcriptional pathways.
In Malassezia species, while azole resistance is less common, mechanisms such as drug efflux pumps and genomic multiplication of the ERG11 gene have been suggested to play a role in resistance to other azoles like ketoconazole. nih.govfrontiersin.orgnih.gov Overexpression of the pleiotropic drug transporter gene PDR10 has been associated with reduced azole susceptibility in some M. furfur isolates. nih.gov It is plausible that similar mechanisms involving transcriptional regulation of ERG11 and efflux pump genes could contribute to this compound resistance in Malassezia and other fungi upon sufficient exposure and selection pressure.
Synergistic and Potentiating Interactions of Climbazole
Combination Effects with Other Antimicrobial Agents
The effectiveness of climbazole is significantly amplified when used in conjunction with other antimicrobial agents. These combinations often target different cellular mechanisms of the fungal pathogen, resulting in a multi-pronged attack that is more effective than the action of any single agent.
The combination of this compound and zinc pyrithione (B72027) (ZPT) is a well-established synergistic pairing in the management of dandruff and seborrheic dermatitis. sprchemical.comgoogle.com Shampoos formulated with this dual-active system have demonstrated superior clinical efficacy compared to those containing only zinc pyrithione. sci-hub.stresearchgate.net Research has shown that this combination not only effectively deposits both active agents onto the scalp but also significantly reduces the regrowth of Malassezia species, the primary fungus associated with dandruff. sci-hub.stresearchgate.net
A clinical study evaluating the efficacy of a shampoo containing both ZPT and this compound found it to be significantly more effective at reducing visible dandruff flakes over a four-week period compared to a shampoo with ZPT alone. sci-hub.st This enhanced efficacy was maintained even during a subsequent regression phase where subjects switched to a non-medicated shampoo, indicating a more lasting effect of the combination treatment. sci-hub.stresearchgate.net The synergistic effect is believed to arise from the distinct mechanisms of action of the two compounds; while this compound inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, ZPT is understood to work through a copper toxicity mechanism that targets critical iron-sulfur proteins in the fungus. sprchemical.comresearchgate.net
Table 1: Comparative Efficacy of this compound and Zinc Pyrithione Combination
| Parameter | Zinc Pyrithione (ZPT) Only Shampoo | ZPT + this compound Shampoo | Reference |
|---|---|---|---|
| In Vitro Malassezia furfur Inhibition | Effective | Significantly more effective inhibition of regrowth | sci-hub.st |
| Clinical Dandruff Reduction (4-week test) | Effective | Superior reduction in dandruff flakes | sci-hub.st |
| Efficacy During Regression Phase | Dandruff symptoms may return more quickly | Retained superiority in anti-dandruff effect | sci-hub.stresearchgate.net |
This compound is also frequently combined with piroctone (B1210729) olamine, another anti-mycotic agent, to enhance its therapeutic effects against scalp conditions. nih.gov The two agents operate via different antifungal mechanisms; this compound disrupts the fungal cell membrane by inhibiting ergosterol biosynthesis, while piroctone olamine interferes with the energy metabolism within the fungal mitochondria by chelating iron ions. nih.govsprchemical.comzeelabpharmacy.com This dual-action approach helps in effectively controlling fungal growth and restoring scalp health. zeelabpharmacy.com
Studies have demonstrated that shampoo formulations containing both 0.5% piroctone olamine and 0.45% this compound exhibit antifungal effectiveness comparable to shampoos with 1% zinc pyrithione. researchgate.netsemanticscholar.orgnih.gov Furthermore, the combination of piroctone olamine and this compound has been shown to have a high substantivity, meaning it adheres well to the scalp, and provides excellent hair conditioning benefits, which can improve user compliance. researchgate.netsemanticscholar.org In-use studies have confirmed that this combination effectively reduces dandruff and alleviates associated itching. researchgate.netnih.gov Research has also indicated that certain combinations of piroctone olamine and this compound can achieve an antifungal effect equivalent to a 2% ketoconazole (B1673606) medical shampoo against several Malassezia species. researchgate.netresearchgate.net
Table 2: Research Findings on this compound and Piroctone Olamine Combination
| Study Focus | Key Finding | Reference |
|---|---|---|
| Comparative Antifungal Efficacy | A combination of 0.5% piroctone olamine and 0.45% this compound showed comparable antifungal effectiveness to 1% zinc pyrithione. | researchgate.netnih.gov |
| Antifungal Spectrum | Certain concentrations of the combination were found to have the same effect as 2% ketoconazole against M. furfur and M. sympodialis. | researchgate.net |
| Clinical Efficacy | Effectively reduces the amount of dandruff and scalp itching in subjects with moderate to severe conditions. | researchgate.netscirp.org |
| Cosmetic Properties | Demonstrated significantly higher anti-mycotic substantivity (adherence to the skin) and better hair combability compared to a 1% ZPT shampoo. | researchgate.netsemanticscholar.org |
Interaction with Biological Extracts and Compounds
Beyond combinations with synthetic antimicrobials, this compound also exhibits synergistic interactions with complex biological extracts. These interactions can extend its functional benefits beyond antifungal activity.
Research has explored the combination of this compound with Trichogen®, a complex botanical additive, to investigate effects on protease activity. researchgate.net Proteases are enzymes that break down proteins and are hypothesized to be involved in the process of hair shedding. researchgate.net In one study, this compound at a concentration of 0.05% alone did not show any inhibitory effect on the activity of trypsin, a model serine protease. researchgate.net However, when combined with Trichogen®, a statistically significant synergistic protease inhibition effect was observed, greater than the inhibition demonstrated by Trichogen® alone. researchgate.net This suggests that this compound can potentiate the protease-inhibiting effects of biological additives like Trichogen®, which may have implications for reducing the rate of hair shedding. researchgate.net
Table 3: In Vitro Inhibition of Trypsin Activity
| Test Substance | Effect on Trypsin Activity | Reference |
|---|---|---|
| This compound (0.05%) | No effect | researchgate.net |
| Trichogen® | Statistically significant inhibition | researchgate.net |
| This compound (0.05%) + Trichogen® | Statistically significant inhibition, greater than Trichogen® alone (synergistic effect) | researchgate.net |
Investigation of Underlying Synergistic Mechanisms
The enhanced efficacy observed when this compound is combined with other agents stems from the principles of synergistic interaction, where the combined effect of the substances is greater than the sum of their individual effects. nih.gov The primary mechanism driving the synergy between this compound and other antimicrobials like zinc pyrithione and piroctone olamine is the targeting of multiple, distinct fungal processes simultaneously. nih.govnih.gov
Multiple Target Inhibition : this compound specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a primary component of the fungal cell membrane. sprchemical.comsprchemical.com This disruption compromises the membrane's integrity. When combined with an agent like piroctone olamine, which disrupts mitochondrial energy production, or zinc pyrithione, which introduces broader cellular stress via copper toxicity, the fungal cell is subjected to a multi-faceted assault that it is less able to overcome. researchgate.netsprchemical.com This multi-target strategy can lead to a more rapid and complete elimination of the fungus and may also slow the development of resistance. nih.gov
Potentiation of Biological Activity : In the case of its interaction with Trichogen® for protease inhibition, this compound appears to act as a potentiator. While it lacks intrinsic protease-inhibiting activity on its own, it enhances the activity of the primary inhibitor, Trichogen®. researchgate.net The precise molecular mechanism for this potentiation is not fully elucidated but may involve this compound altering the conformation of the protease or the inhibitor, thereby facilitating a more effective interaction.
Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Climbazole Derivatives
Design and Synthesis of Novel Climbazole Analogues
The synthesis of this compound and its analogues often involves reactions that couple the imidazole (B134444) ring with other molecular fragments. One reported method for preparing high-purity this compound involves reacting 4-chlorophenoxyacetone with imidazole in an organic solvent like toluene, in the presence of an acid-binding agent such as N,N-dimethylbenzyl acid amide google.comgoogle.com. The reaction is typically carried out at elevated temperatures, followed by crystallization and purification steps google.comgoogle.com.
The design of novel this compound analogues frequently involves modifying different parts of the molecule, including the heterocyclic ring and the substituents attached to the core structure.
Heterocyclic Ring Modifications (e.g., Thiazole (B1198619), Triazole, Carbazole (B46965) Scaffolds)
Modifications to the heterocyclic ring are a common strategy in designing new azole antifungals and antibacterials. While this compound itself contains an imidazole ring, research extends to exploring derivatives incorporating other heterocyclic systems like thiazole, triazole, and carbazole scaffolds sci-hub.serscf.runih.govresearchgate.netchemicalpapers.comijrti.orggoogle.comisres.org.
Studies on 1,2,4-triazole (B32235) derivatives, for instance, have shown promising antifungal and antibacterial activities nih.govresearchgate.netisres.orgresearchgate.netresearchgate.net. The incorporation of the 1,2,4-triazole ring system into various scaffolds has led to compounds with a wide range of therapeutic activities nih.govisres.org. Similarly, thiazole derivatives have been synthesized and evaluated for biological activities, including antifungal properties rscf.rugoogle.comresearchgate.netresearchgate.net. Research also explores carbazole derivatives for their potential antimicrobial applications sci-hub.sechemicalpapers.comnih.gov. These modifications aim to alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.
Substituent Effects on Biological Activity
The nature and position of substituents on the core structure of this compound and its analogues significantly influence their biological activity. For azole antifungals, the substituent attached to the N-1 position of the azole ring (imidazole or 1,2,4-triazole) is crucial for activity acs.orghumanjournals.com. The "azole" component, specifically the imidazole or 1,2,4-triazole ring, is considered essential for activity, while the other residue can be varied acs.org.
Studies on imidazole derivatives have indicated that the antibacterial effects of 1-alkyl imidazole derivatives can increase with the length of the alkyl chain up to a certain point mdpi.com. Substitutions at other positions on the imidazole ring, such as methyl and nitro groups at the 2- and 4-positions respectively, have also been shown to increase antibacterial activity mdpi.com. For triazole derivatives, the position of substitution on the ring impacts antifungal properties; substitution at position 1 of the 1,2,4-triazole ring generally results in compounds with good antifungal activity, while 4-substituted isomers are much less active acs.org.
Detailed research findings often involve synthesizing a series of analogues with varying substituents and evaluating their biological activity against specific microorganisms. For example, studies on triazole derivatives have shown that the presence and nature of substituents on a phenyl ring or within a linker skeleton can significantly affect antifungal potency rscf.runih.gov.
Structure-Activity Relationship (SAR) Studies for Enhanced Efficacy
SAR studies are fundamental to understanding how structural changes in this compound derivatives correlate with their biological activity. By systematically altering the molecule and testing the resulting compounds, researchers can identify key structural features responsible for potency and selectivity.
Correlation of Molecular Structure with Antifungal Potency
The antifungal activity of azoles, including this compound, is primarily attributed to their ability to inhibit ergosterol (B1671047) biosynthesis by binding to the heme iron of cytochrome P450-dependent enzyme sterol 14α-demethylase gdut.edu.cnnih.govhumanjournals.com. The imidazole or 1,2,4-triazole ring is essential for this interaction acs.orghumanjournals.com. SAR studies aim to optimize the binding affinity and inhibitory activity by modifying other parts of the molecule.
Detailed research findings often present minimum inhibitory concentration (MIC) values for a series of compounds against various fungal strains. These data are then analyzed to correlate specific structural modifications with observed changes in antifungal potency. For instance, studies on novel triazole derivatives have reported MIC values against species like Candida albicans, Aspergillus niger, and Microsporum gypseum, highlighting derivatives with superior activity compared to standard antifungals like ketoconazole (B1673606) or fluconazole (B54011) nih.govresearchgate.net.
Impact of Derivatization on Anti-bacterial Properties
While primarily known as an antifungal, this compound also exhibits antibacterial properties researchgate.netbohrium.com. Derivatization can impact or enhance this antibacterial activity. Studies on imidazole derivatives have shown that specific substitutions can increase antibacterial efficacy against Gram-positive bacteria like Staphylococcus aureus nih.govmdpi.com.
Research into novel imidazole and triazole derivatives often includes evaluating their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli nih.govresearchgate.netmdpi.com. SAR studies in this context focus on identifying structural motifs that contribute to antibacterial potency, potentially through different mechanisms than antifungal action, such as interfering with bacterial enzymes or membrane integrity mdpi.comnih.gov. Data tables in these studies would present MIC values against bacterial panels, allowing for the correlation of structural features with antibacterial efficacy.
Stereochemical Influences on Biological Activity (e.g., R- and S-forms)
Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly influence its interaction with biological targets and thus its activity researchgate.net. While this compound is often referred to without specifying its stereochemistry, the presence of a chiral center at the carbon atom bonded to the imidazole ring and the phenoxy group suggests the existence of enantiomers (R and S forms) google.com.
For many chiral pesticides and drugs, including some azole fungicides, different stereoisomers can exhibit substantial differences in biological activity, environmental behavior, and toxicity researchgate.netresearchgate.net. This is because biological systems, such as enzymes and receptors, are often chiral and can interact selectively with one enantiomer over the other researchgate.net.
Studies on other chiral azole fungicides, such as propiconazole (B1679638) and cyproconazole, have demonstrated significant differences in the bioactivity and toxicity between their stereoisomers researchgate.net. These differences can range from a few-fold to over fifty-fold depending on the target organism researchgate.net.
While specific detailed research findings on the stereochemical influences on the biological activity of this compound's R and S forms were not extensively found in the immediate search results, the general principle established for other chiral azoles suggests that the stereochemistry of this compound is likely to play a role in its potency and potentially its spectrum of activity. Further dedicated stereochemical studies would be required to fully elucidate these relationships for this compound enantiomers. The synthesis of enantiomerically pure forms would be necessary to conduct such investigations.
Computational Chemistry and Molecular Docking for Target Binding Prediction
Computational chemistry and molecular docking play a significant role in understanding the potential interactions of this compound and its derivatives with biological targets, aiding in the prediction of binding modes and affinities. These in silico techniques are valuable tools in structure-based drug design and the elucidation of structure-activity relationships (SAR). gardp.org
A primary target for azole antifungals, including imidazole derivatives like this compound, is fungal lanosterol (B1674476) 14α-demethylase (CYP51). nih.govresearchgate.netnih.govresearchgate.netmdpi.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govresearchgate.net Molecular docking studies have been employed to investigate the potential binding mechanisms of imidazole derivatives, suggesting that their antifungal activity may stem from the inhibition of fungal CYP51. researchgate.netnih.govresearchgate.net These studies aim to predict how these compounds fit into the active site of the enzyme and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Beyond antifungal targets, computational studies have explored the interactions of this compound with other proteins. Molecular docking has been used to assess the binding affinities of this compound to various nuclear receptors, including the androgen receptor (AR), estrogen receptor alpha (ERα), glucocorticoid receptor (GR), and thyroid receptor (TR), within the context of evaluating potential endocrine-disrupting effects. nih.gov These studies utilize docking software to predict the orientation and binding strength of this compound within the ligand-binding domains of these receptors. nih.gov
Furthermore, molecular docking has been applied to understand the interactions of this compound with non-biological substrates, such as chiral stationary phases used in chromatographic separation. Computational simulations involving molecular docking of this compound enantiomers to materials like cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) chiral stationary phase have provided insights into the chiral recognition mechanisms, identifying the types of interactions (hydrogen bonds, pi-pi, hydrophobic, and dipole-dipole interactions) that contribute to enantiomeric separation. rsc.orgresearchgate.net
The availability of crystallographic data, such as the cocrystallized structure of this compound from the Protein Data Bank (PDB ID: 7AOL), facilitates structure-based computational studies, allowing researchers to validate docking protocols and study binding poses within specific protein targets like the CK2 protein. researchgate.net
Advanced Analytical Methodologies for Climbazole Quantification and Metabolite Profiling
Chromatographic Techniques for Trace Analysis
The quantification of climbazole at trace levels, often required for biological and environmental samples, is predominantly achieved through the coupling of liquid chromatography with tandem mass spectrometry. This combination offers exceptional sensitivity and selectivity, allowing for the accurate measurement of the target analyte even in the presence of complex matrix interferences.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) stands as a robust and widely adopted technique for the determination of this compound. Its application spans various matrices, including environmental water samples and complex biological fluids. The methodology's strength lies in its ability to separate this compound from co-eluting matrix components, followed by highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions.
In a typical HPLC-MS/MS setup for this compound analysis, a reversed-phase C18 column is often employed for chromatographic separation. The mobile phase usually consists of a mixture of an aqueous component, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization, and an organic solvent such as methanol (B129727) or acetonitrile. The mass spectrometer is generally operated in positive electrospray ionization (ESI) mode, which is well-suited for the ionization of the this compound molecule. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Interactive Data Table 1: Exemplary HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Methanol/Water with 0.1% Formic Acid | uva.nl |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | uva.nl |
| Precursor Ion (m/z) | 293.1 | uva.nl |
| Product Ions (m/z) | 69.1, 97.1 | uva.nl |
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For even greater sensitivity and higher throughput, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the premier analytical technique. UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in sharper peaks, improved resolution, and significantly shorter analysis times compared to conventional HPLC.
A sensitive and specific UHPLC-MS/MS method was developed for measuring this compound deposition on artificial skin and human scalp. nih.govnih.gov This method utilized deuterated this compound as an internal standard to ensure high accuracy. nih.govnih.gov The detection was carried out using Atmospheric Pressure Chemical Ionization (APCI) in positive mode. nih.govnih.gov For quantification, the MRM transition of 293.0 > 69.0 was monitored for this compound, and 296.0 > 225.1 for the deuterated internal standard. nih.govnih.gov This method demonstrated a linear range from 4 to 2000 ng/mL, with a limit of detection (LOD) of 1 ng/mL and a limit of quantification (LOQ) of 4 ng/mL, enabling the quantification of this compound at the parts-per-billion (ppb) level. nih.govnih.gov
Furthermore, UHPLC-MS/MS has been instrumental in the profiling of this compound metabolites in human urine. nih.govresearchgate.net An analytical method based on online solid-phase extraction (SPE) coupled to UHPLC-MS/MS was developed and validated for the determination of two specific this compound metabolites. nih.govresearchgate.net The sample preparation involved an enzymatic hydrolysis step to cleave conjugated metabolites. nih.govresearchgate.net This powerful technique allows for the reliable quantification of metabolites in the range of approximately 1.5 µg/L to at least 500 µg/L. researchgate.net
Interactive Data Table 2: UHPLC-MS/MS Method Parameters for this compound and its Metabolites
| Parameter | This compound on Scalp nih.govnih.gov | This compound Metabolites in Urine nih.govresearchgate.net |
|---|---|---|
| Internal Standard | Deuterated this compound | Isotope-labeled analogs |
| Ionization Mode | APCI (+) | ESI (+) |
| MRM Transition (Analyte) | 293.0 > 69.0 | Metabolite-specific transitions |
| Linear Range | 4 - 2000 ng/mL | 1 - 100 µg/L |
| LOD | 1 ng/mL | ~1.5 µg/L (matrix dependent) |
| LOQ | 4 ng/mL | Not explicitly stated |
Sample Preparation and Extraction Methodologies for Complex Matrices
The successful quantification of this compound and its metabolites is heavily reliant on the efficiency of the sample preparation and extraction methodology. The goal is to isolate the target analytes from the complex sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) Protocols
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from various environmental and biological samples. nih.gov The choice of the sorbent material is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix.
In the context of analyzing this compound metabolites in human urine, an online SPE method has been successfully implemented. nih.govresearchgate.net This automated approach integrates sample cleanup and pre-concentration directly with the UHPLC-MS/MS analysis, leading to high throughput and reduced sample handling. nih.govresearchgate.net The method demonstrated excellent accuracy, with mean relative recovery rates in spiked pooled urine varying from 97% to 103%. nih.gov
Interactive Data Table 3: SPE Protocols for this compound Analysis
| Matrix | SPE Sorbent | Key Findings | Reference |
|---|---|---|---|
| Wastewater | Modular setup with three sorbents (e.g., HLB) | Overall recoveries of 80-120% for most compounds. | nih.gov |
| Human Urine | Online SPE (specific sorbent not detailed) | Mean relative recovery rates of 97-103%. | nih.gov |
Liquid–Liquid Microextraction Techniques
Liquid-liquid microextraction (LLME) techniques have gained prominence as green and efficient alternatives to traditional liquid-liquid extraction. These methods utilize minimal amounts of organic solvents, thereby reducing environmental impact and sample volume requirements. Dispersive liquid-liquid microextraction (DLLME) is a notable variant that has been applied to the analysis of azole antifungals.
A novel approach for the simultaneous determination of this compound and clotrimazole (B1669251) utilized a β-cyclodextrin-assisted liquid-liquid microextraction based on a switchable solvent. researchgate.net This method demonstrated good linearity and low limits of detection. researchgate.net In a typical DLLME procedure, a small volume of an extraction solvent is rapidly injected into the aqueous sample along with a disperser solvent, creating a cloudy solution. nih.gov This high surface area facilitates rapid mass transfer of the analyte into the extraction solvent. The phases are then separated by centrifugation.
Optimization for Biological and Environmental Samples (e.g., Human Scalp, Urine, Wastewater)
The optimization of extraction methodologies is paramount to achieving reliable and accurate quantification of this compound in diverse and complex matrices.
Human Scalp: For the sampling of this compound from the human scalp, a buffer scrub method using a surfactant-modified phosphate (B84403) buffered saline (PBS) solution has been shown to be effective. nih.govnih.gov This method was selected after a performance comparison with tape stripping and solvent extraction in in vitro studies. nih.govnih.gov The buffer scrub method, coupled with UHPLC-MS/MS analysis, has been successfully used to quantify this compound deposition from hair care products in both in vitro and in vivo studies. nih.govnih.gov
Urine: The analysis of this compound metabolites in urine requires a tailored approach to account for conjugation. An enzymatic hydrolysis protocol is a critical step in the sample preparation to deconjugate the metabolites, primarily glucuronides, before extraction and analysis. nih.govresearchgate.net The subsequent use of online SPE coupled with UHPLC-MS/MS has proven to be a robust method for quantifying these metabolites. nih.govresearchgate.net The method's robustness was confirmed by spiking individual urine samples, which yielded excellent results at concentrations of 10 µg/L and 100 µg/L, with coefficients of variation between 7% and 14% and accuracies from 101% to 110%. nih.gov
Wastewater: The analysis of this compound in wastewater presents challenges due to the complexity of the matrix. A modular SPE protocol that combines different sorbents has been shown to be effective for the extraction of a wide range of pollutants, including this compound. nih.gov This approach allows for the fractionation of analytes into neutral, acidic, and basic extracts, which can then be analyzed using finely tuned LC-MS/MS procedures to enhance detectability and reduce matrix effects. nih.gov The procedural limits of quantification (LOQs) achieved with this method varied from 1 to 20 ng/L. nih.gov
Method Validation for Sensitivity, Accuracy, and Reproducibility
Method validation is a critical component of analytical science, ensuring that a developed procedure is suitable for its intended purpose. For this compound quantification, this involves rigorous assessment of key parameters such as the limit of detection, limit of quantification, recovery, and precision across different sample types.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations
The limit of detection (LOD) and limit of quantification (LOQ) are fundamental indicators of an analytical method's sensitivity. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
Different analytical techniques exhibit varying levels of sensitivity for this compound determination. A highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the measurement of this compound on artificial skin and human scalp, demonstrating an LOD of 1 ng/mL and an LOQ of 4 ng/mL. nih.gov In contrast, a UV-spectrophotometric method developed for the quantification of this compound in bulk and shampoo formulations reported a higher LOD and LOQ of 2.37 µg/mL and 7.20 µg/mL, respectively. researchgate.netijpsr.com
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| UHPLC-MS/MS | Artificial Skin / Human Scalp | 1 ng/mL | 4 ng/mL | nih.gov |
| UV-Spectrophotometry | Bulk / Shampoo | 2.37 µg/mL | 7.20 µg/mL | researchgate.netijpsr.com |
Recovery and Precision Assessment in Diverse Matrices
To ensure the reliability of analytical data, it is essential to assess the method's accuracy (recovery) and precision (reproducibility) in the specific matrix being investigated. The matrix, which refers to the components of a sample other than the analyte of interest, can significantly influence the analytical result.
For the analysis of this compound metabolites in human urine using UHPLC-MS/MS, excellent recovery and precision have been demonstrated. In spiked pooled urine samples, the mean relative recovery rates were consistently between 97% and 103%. nih.govresearchgate.net The precision, measured as the coefficient of variation (CV), was generally below 10% for concentrations ranging from 1 µg/L to 100 µg/L. nih.govresearchgate.net When individual urine samples were spiked at concentrations of 10 µg/L and 100 µg/L, the accuracy remained high, with recovery rates between 101% and 110%, and CVs ranging from 7% to 14%. nih.gov
A UV-spectrophotometric method for this compound in shampoo also showed good performance, with accuracy reported to be between 98.21% and 99.83%. researchgate.netijpsr.com The precision of this method was also deemed acceptable, with a percent relative standard deviation of less than 2.0%. researchgate.netijpsr.com
| Analytical Method | Matrix | Concentration | Recovery (%) | Precision (%CV or %RSD) | Source |
|---|---|---|---|---|---|
| UHPLC-MS/MS | Human Urine | 1 - 100 µg/L (pooled) | 97 - 103 | <15 (mostly <10) | nih.govresearchgate.net |
| 10 and 100 µg/L (individual) | 101 - 110 | 7 - 14 | nih.gov | ||
| UV-Spectrophotometry | Shampoo | Not Specified | 98.21 - 99.83 | <2.0 | researchgate.netijpsr.com |
Quantification of this compound Metabolites and Environmental Transformation Products
Beyond the parent compound, the quantification of its metabolites and environmental degradation products is crucial for a comprehensive understanding of its biological and environmental impact.
In human metabolism studies, two primary metabolites of this compound have been identified and quantified in urine: (OH)₂-climbazole and cx-OH-climbazole. nih.gov A validated UHPLC-MS/MS method enables their reliable quantification within a range of approximately 1.5 µg/L to at least 500 µg/L. nih.govresearchgate.net
Environmental investigations have revealed that this compound can be transformed into various products. Photodegradation processes can lead to the formation of by-products through pathways such as hydroxylative dechlorination, dechlorination, and de-pinacolone. nih.gov Furthermore, advanced oxidation processes, like the UV/chlorine process, have been shown to degrade this compound, resulting in the formation of at least eleven different transformation products. researchgate.net Biodegradation is another important pathway, with studies identifying ten biotransformation products. The proposed mechanisms for this degradation include oxidative dehalogenation, side-chain oxidation, and the cleavage of the azole ring. chemicalbook.com
Regulatory Science and Risk Assessment Frameworks for Climbazole
Safety Assessment Methodologies for Human Health
Assessing the safety of Climbazole for human health involves several key methodologies, including evaluations by scientific committees, modeling of aggregate exposure from various consumer products, and the application of next-generation risk assessment approaches.
Scientific Committee on Consumer Safety (SCCS) Opinions and Addendums
The Scientific Committee on Consumer Safety (SCCS) provides scientific opinions on the safety of ingredients used in cosmetic products within the European Union. This compound has been the subject of several SCCS opinions and addendums to evaluate its safety under different conditions of use. The SCCS has assessed the use of this compound as both a preservative and an anti-dandruff agent in various cosmetic product categories, such as shampoos, hair lotions, face creams, and foot care products. europa.euobelis.netlegislation.gov.ukeuropa.eueuropa.eu
Based on SCCS opinions, regulatory amendments have been adopted to restrict the use concentrations of this compound in cosmetic products to ensure consumer safety under aggregate exposure scenarios. enhesa.comcosmeservice.combiorius.com
| Product Type | Use Function | Maximum Safe Concentration (SCCS) |
| Rinse-off shampoos | Anti-dandruff | 2% |
| Face cream | Preservative | 0.2% |
| Hair lotion | Preservative | 0.2% |
| Foot care products | Preservative | 0.2% |
| Rinse-off shampoo | Preservative | 0.5% |
| Leave-on (whole body) | Preservative | Not considered safe at 0.5% |
Aggregate Exposure Scenario Modeling for Consumer Products
Aggregate exposure scenario modeling is a crucial part of the safety assessment for substances like this compound used in multiple consumer products. This involves estimating the total exposure to the substance from all relevant sources and uses. europa.euobelis.neteuropa.eu For cosmetic ingredients, this means considering exposure from different product types (e.g., shampoo, face cream, hair lotion, foot care) that a consumer might use simultaneously or sequentially. europa.euobelis.neteuropa.eueuropa.eu
Modeling aggregate exposure allows regulatory bodies like the SCCS to determine if the combined exposure from various sources exceeds a safe threshold, even if the concentration in individual products is considered safe. europa.eueuropa.eueuropa.eu These models often incorporate realistic frequency of use values and dermal absorption rates to provide a more accurate estimate of systemic exposure. europa.euresearchgate.net The outcome of these models directly influences the maximum allowable concentrations of this compound in different cosmetic product categories as defined by regulations. legislation.gov.ukenhesa.comcosmeservice.combiorius.com
Next-Generation Risk Assessment (NGRA) Approaches
Next-Generation Risk Assessment (NGRA) represents an evolution in safety assessment, moving towards approaches that integrate New Approach Methodologies (NAMs) and reduce reliance on traditional animal testing. unilever.comtoxminds.com NGRA is typically exposure-led, hypothesis-driven, and aims to ensure safety through the use of in silico, in chemico, and in vitro methods. unilever.comtoxminds.com
This compound has been used as a case study in the application of NGRA principles for cosmetic ingredients. unilever.comunilever.comresearchgate.net This involves comparing estimates of internal exposure, often predicted using physiologically based kinetic (PBK) models, with in vitro measures of biological activity to determine bioactivity:exposure ratios (BERs). unilever.comresearchgate.net BERs help to understand the likelihood of systemic bioactivity occurring at consumer-relevant exposure levels. unilever.com NGRA approaches aim to provide a more human-relevant and efficient way to assess the safety of chemicals. unilever.comtoxminds.com
Environmental Risk Assessment Frameworks and Regulatory Considerations
The environmental risk assessment of this compound evaluates its potential impact on ecosystems. This is addressed through frameworks such as the REACH regulations and considerations regarding its classification as a Persistent, Mobile, and Toxic (PMT) substance.
Evaluation under REACH Regulations
Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, substances like this compound are evaluated for their potential risks to human health and the environment. useforesight.ioeuropa.eu The REACH process involves the submission of comprehensive data by manufacturers and importers, followed by evaluation by the European Chemicals Agency (ECHA) and member states. europa.eutandfonline.com
Persistent, Mobile, and Toxic (PMT) Substance Classification
Persistent, Mobile, and Toxic (PMT) substances are chemicals that are resistant to degradation, can travel through the environment, and have toxic properties. umweltbundesamt.deresearchgate.net The classification of a substance as PMT is a significant consideration in environmental risk assessment under frameworks like REACH. tandfonline.comumweltbundesamt.de
This compound has been identified as a potential PMT substance. umweltbundesamt.deresearchgate.net Its persistence in environmental systems, such as soil and during chlorination disinfection processes, and its potential mobility in the water cycle are factors contributing to this concern. herts.ac.ukresearchgate.net While some evaluations suggest it would not be expected to leach to groundwater based on its properties, its presence and that of its transformation products have been detected in various water sources, including wastewater, surface water, and groundwater. herts.ac.ukresearchgate.net The potential toxicity of this compound and some of its transformation products further supports the consideration of its PMT characteristics. researchgate.net The concept of regulating PMT and very persistent and very mobile (vPvM) substances under REACH aims to ensure that chemicals meeting these criteria are subject to appropriate control measures. researchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 37907 |
Interactive Data Tables:
Here are interactive data tables summarizing some of the information presented:
Table 1: SCCS Recommended Maximum Safe Concentrations of this compound in Cosmetics (Aggregate Exposure)
| Product Type | Use Function | Maximum Safe Concentration (%) |
| Rinse-off shampoos | Anti-dandruff | 2.0 |
| Face cream | Preservative | 0.2 |
| Hair lotion | Preservative | 0.2 |
| Foot care products | Preservative | 0.2 |
| Rinse-off shampoo | Preservative | 0.5 |
Table 2: Environmental Hazard Classification of this compound under REACH
| Hazard Category | Classification | Source |
| Environmental Endocrine Disruption | ED ENV 1 | REACH |
| Aquatic Toxicity (Acute) | H400 | REACH |
| Aquatic Toxicity (Chronic) | H410 | REACH |
These tables are based on the data discussed in the article, primarily derived from SCCS opinions and REACH evaluations.
Regulatory Impact on Formulation and Permitted Concentrations
The regulatory landscape significantly influences the formulation and permitted concentrations of this compound in cosmetic and personal care products across different global markets. Regulatory bodies establish maximum concentration limits based on scientific assessments of safety, considering factors such as product type, intended use, and potential aggregate exposure.
In the European Union, this compound is regulated under the Cosmetic Regulation (EC) No 1223/2009. The Scientific Committee on Consumer Safety (SCCS) plays a key role in evaluating the safety of cosmetic ingredients. Following evaluations, specific restrictions and permitted concentrations for this compound have been established and amended. According to Commission Regulation (EU) 2019/698, amending Annexes III and V of the Cosmetics Regulation, the use of this compound as a preservative is permitted in specific product types with defined maximum concentrations cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com.
For instance, when used as a preservative, this compound is permitted at a maximum concentration of 0.2% in face cream, hair lotion, and foot care products. In rinse-off shampoos, the maximum permitted concentration for its use as a preservative is 0.5% cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com.
This compound is also widely used as a non-preservative anti-dandruff agent, primarily in rinse-off shampoos. For this specific use, the maximum permitted concentration in rinse-off shampoos is significantly higher, set at 2% in the EU cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com. This distinction in concentration limits based on function (preservative vs. anti-dandruff) and product type (leave-on vs. rinse-off) highlights the risk assessment frameworks employed by regulatory bodies.
The regulatory requirements directly impact how manufacturers formulate products containing this compound. To comply with these regulations, formulators must ensure that the concentration of this compound does not exceed the specified limits for each product category and intended use. This involves careful selection of raw material grades and precise control during the manufacturing process.
Beyond the European Union, other regions have their own regulatory frameworks for this compound. In the United States, this compound is classified as an over-the-counter (OTC) drug ingredient when used for dandruff treatment under the Tentative Final Monograph for Antidandruff Drug Products pmarketresearch.com. Products containing this compound for this purpose must adhere to OTC labeling requirements, including active ingredient disclosure pmarketresearch.com.
China's National Medical Products Administration (NMPA) updated its Cosmetic Safety Technical Standards, imposing a maximum concentration limit of 0.5% for this compound across all cosmetic categories as of 2022 pmarketresearch.com. Products exceeding this limit require toxicological assessments and pre-market approval pmarketresearch.com.
In Japan, the Ministry of Health, Labour and Welfare restricts this compound in rinse-off products, partly due to concerns about aquatic toxicity pmarketresearch.com. Japan's Pharmaceutical Affairs Law permits this compound concentrations up to 0.2% in rinse-off products pmarketresearch.com.
Malaysia, aligning with the ASEAN Cosmetic Directive (ACD), has restricted the use of this compound. As of November 11, 2023, this compound is restricted in rinse-off anti-dandruff shampoo at a maximum concentration of 2% and in rinse-off anti-dandruff conditioner at a maximum concentration of 0.5% when used as a biocide gpcgateway.com. The circular also allows its use as a preservative in hair lotions and face creams at a maximum concentration of 0.2% and in rinse-off shampoo and hair conditioner at a maximum concentration of 0.5% gpcgateway.com.
These varying regulations across different markets necessitate that manufacturers develop region-specific formulations or ensure their global formulations comply with the strictest applicable limits. The need for regulatory alignment with target markets is a non-negotiable aspect of sourcing and formulating with this compound pmarketresearch.com.
The following table summarizes some of the permitted concentrations of this compound in various cosmetic product types across different regions based on available data:
| Region | Product Type (Intended Use) | Maximum Permitted Concentration (%) | Regulatory Basis/Notes |
| EU | Face cream (Preservative) | 0.2 | Regulation (EC) No 1223/2009, Annex V, Entry 32 cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com |
| EU | Hair lotion (Preservative) | 0.2 | Regulation (EC) No 1223/2009, Annex V, Entry 32 cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com |
| EU | Foot care products (Preservative) | 0.2 | Regulation (EC) No 1223/2009, Annex V, Entry 32 cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com |
| EU | Rinse-off shampoo (Preservative) | 0.5 | Regulation (EC) No 1223/2009, Annex V, Entry 32 cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com |
| EU | Rinse-off shampoo (Anti-dandruff) | 2.0 | Regulation (EC) No 1223/2009, Annex III, Entry 310 cosmeservice.combiorius.comeuropa.eueuropa.euobelis.netcosmeticscare.euenhesa.com |
| USA | Dandruff treatment products | Not specified (OTC Monograph) | Regulated as OTC drug ingredient for dandruff pmarketresearch.com |
| China | All cosmetic categories | 0.5 | Cosmetic Safety Technical Standards (2022 update) pmarketresearch.com |
| Japan | Rinse-off products | 0.2 | Pharmaceutical Affairs Law, restrictions due to aquatic toxicity concerns pmarketresearch.com |
| Malaysia | Rinse-off anti-dandruff shampoo (Biocide) | 2.0 | Aligns with ACD, effective Nov 11, 2023 gpcgateway.com |
| Malaysia | Rinse-off anti-dandruff conditioner (Biocide) | 0.5 | Aligns with ACD, effective Nov 11, 2023 gpcgateway.com |
| Malaysia | Hair lotions (Preservative) | 0.2 | Aligns with ACD, effective Nov 11, 2023 gpcgateway.com |
| Malaysia | Face creams (Preservative) | 0.2 | Aligns with ACD, effective Nov 11, 2023 gpcgateway.com |
| Malaysia | Rinse-off shampoo (Preservative) | 0.5 | Aligns with ACD, effective Nov 11, 2023 gpcgateway.com |
| Malaysia | Hair conditioner (Preservative) | 0.5 | Aligns with ACD, effective Nov 11, 2023 gpcgateway.com |
This regulatory complexity necessitates diligent monitoring by manufacturers to ensure continuous compliance and may drive innovation in formulation to achieve desired product performance within regulatory constraints, such as developing technologies to enhance solubility or efficacy at lower concentrations pmarketresearch.com.
Future Research Directions and Emerging Avenues in Climbazole Science
Exploration of Underexplored Biological Pathways and Targets
While Climbazole is known to inhibit ergosterol (B1671047) synthesis by targeting fungal CYP51 oup.com, future research can delve into other potential biological pathways and targets. Studies could investigate its interactions with other microbial species beyond Malassezia, including bacteria and other fungi, to understand a broader spectrum of activity or potential off-target effects. For instance, research has begun to explore the impact of this compound on gut microbiota in aquatic organisms, suggesting potential interactions beyond direct antifungal action bohrium.com. Further studies could aim to identify specific enzymes or proteins in various organisms, including non-target species, that interact with this compound or its metabolites. This could involve high-throughput screening methods and '-omics' approaches (e.g., proteomics, metabolomics) to map the molecular interactions.
Potential Research Findings: Identification of novel bacterial enzymes inhibited by this compound; Characterization of interactions with host cell pathways at environmentally relevant concentrations; Mapping of metabolic changes in non-target organisms upon exposure.
Illustrative Data Table (Hypothetical Future Data):
| Biological Target/Pathway | Organism/Cell Type | Observed Interaction/Effect | Potential Significance |
| Bacterial Enzyme X | Staphylococcus aureus | Inhibition of activity | Potential antibacterial synergy |
| Host Mitochondrial Function | Human Keratinocytes | Altered ATP production | Understanding cellular impact |
| Gut Microbiota Composition | Aquatic Species | Shift in dominant phyla | Environmental impact assessment |
Development of Sustainable Synthesis Routes and Green Chemistry Approaches
Current synthesis methods for this compound may involve the use of hazardous reagents and generate considerable waste, prompting a need for more sustainable alternatives google.com. Future research should focus on developing greener synthesis routes aligned with green chemistry principles. This could involve exploring alternative catalysts, solvents (such as switchable solvents) researchgate.net, and reaction conditions to minimize environmental impact and improve resource efficiency rsc.org. Enzymatic synthesis methods, although their commercial viability is still under investigation, represent a promising avenue for reducing energy consumption pmarketresearch.com. Research could also focus on optimizing existing processes to reduce waste generation and improve atom economy. google.comgoogle.com
Potential Research Findings: Identification of novel biocatalysts for specific synthesis steps; Development of solvent-free or water-based synthesis protocols; Quantification of reduced energy consumption and waste output in new routes.
Illustrative Data Table (Hypothetical Future Data):
| Synthesis Route | Key Reagents/Solvents | Estimated Energy Consumption (kWh/kg) | Estimated Waste Generated ( kg/kg product) | Purity of Product (%) |
| Current Method A | Toluene, Alkali google.com | XXX | YYY | 98.5 |
| Green Chemistry Method B | Biocatalyst, Water | XXX - ΔE | YYY - ΔW | 99.0 |
| Sustainable Method C | Switchable Solvent | XXX - ΔE' | YYY - ΔW' | 98.8 |
Advanced Biomonitoring Strategies for Human and Environmental Exposure
Improved strategies for monitoring this compound in biological and environmental matrices are crucial for a comprehensive understanding of exposure levels and potential risks researchgate.netmdpi.com. Future research should focus on developing more sensitive, specific, and high-throughput analytical methods for detecting this compound and its metabolites in various samples, including human urine, blood, and environmental water and sediment dntb.gov.uascnu.edu.cn. This could involve the application of advanced mass spectrometry techniques and the development of novel biosensors. Research is also needed to establish standardized biomonitoring protocols and reference values for different populations and environmental compartments. umweltbundesamt.deresearchgate.net
Potential Research Findings: Development of a highly sensitive LC-MS/MS method for simultaneous detection of multiple this compound metabolites in urine; Creation of a portable biosensor for rapid in situ environmental water analysis; Establishment of baseline human urinary metabolite concentrations in diverse geographic regions.
Illustrative Data Table (Hypothetical Future Data):
| Matrix | Analytical Method | Target Analytes | Limit of Detection (per unit) | Potential Application |
| Human Urine | UHPLC-MS/MS dntb.gov.ua | This compound, Metabolite 1, Metabolite 2 | pg/mL | Population exposure assessment |
| Surface Water | Portable Biosensor | This compound | ng/L | Environmental surveillance |
| Sediment | GC-MS/MS | This compound | ng/g | Environmental fate studies |
Predictive Ecotoxicological Models for Environmental Impact Assessment
Given this compound's detection in wastewater effluents and its potential ecotoxicity to aquatic organisms, developing robust predictive ecotoxicological models is a critical future research area scnu.edu.cnresearchgate.net. These models should aim to predict the environmental fate, transport, and potential effects of this compound and its transformation products across different ecosystems nih.gov. This could involve integrating data on its physicochemical properties, degradation pathways, and species sensitivity distributions into quantitative structure-activity relationship (QSAR) models and adverse outcome pathways (AOPs) nerc.ac.ukdntb.gov.uanih.gov. Research is needed to validate these models with experimental data from a range of organisms and environmental conditions.
Potential Research Findings: Development of a QSAR model accurately predicting this compound toxicity to various aquatic species based on molecular structure; Creation of an AOP detailing the step-by-step adverse effects of this compound on primary producers; Validation of environmental fate models predicting this compound concentrations in surface water and sediment under different emission scenarios.
Illustrative Data Table (Hypothetical Future Data):
| Model Type | Predicted Endpoint | Organism Group | Key Input Parameters | Predicted Accuracy (%) |
| QSAR Model | Acute Toxicity (LC50) | Fish, Algae, Daphnia nih.gov | Molecular Descriptors, log Kow | >85 |
| AOP Model | Photosynthesis Inhibition | Algae | Concentration, Exposure Duration | Qualitative/Quantitative |
| Environmental Fate Model | Sediment Concentration | Aquatic Ecosystems | Usage Data, WWTP Removal scnu.edu.cn | Within 1 order of magnitude |
Innovation in Drug Delivery Systems for Targeted Action
Future research should focus on developing advanced drug delivery systems for this compound to enhance its targeted action, particularly in topical applications, and potentially reduce the required concentration and systemic exposure pmarketresearch.commarketresearchintellect.commdpi.com. This could involve encapsulating this compound in nanoparticles, liposomes, or other nanocarriers to improve its solubility, stability, and penetration into the target skin layers or hair follicles researchgate.netresearchgate.netresearchgate.net. Research is needed to evaluate the efficacy and safety of these novel formulations and to optimize their properties for specific applications researchgate.netnih.govseqens.com.
Potential Research Findings: Development of a nanoparticle-based formulation showing enhanced this compound penetration into hair follicles compared to current formulations; Characterization of a liposomal delivery system providing sustained release of this compound on the scalp; Demonstration of improved efficacy of a targeted delivery system at a lower this compound concentration in in vitro models.
Illustrative Data Table (Hypothetical Future Data):
| Delivery System | Carrier Material | Target Site | Enhanced Penetration (%) (vs. standard) | Sustained Release Duration |
| Lipid Nanoparticles | Solid Lipids researchgate.net | Hair Follicle researchgate.net | +XX | YY hours |
| Liposomes | Phospholipids mdpi.com | Stratum Corneum researchgate.net | +XX' | YY' hours |
| Polymeric Micelles | Biocompatible Polymer | Scalp Surface | +XX'' | YY'' hours |
Longitudinal Studies on Resistance Development in Diverse Ecosystems
While some studies suggest limited resistance development to this compound at application sites europa.eu, concerns remain regarding the potential for resistance, particularly in the context of its widespread use and environmental presence europa.eunih.gov. Future research should involve longitudinal studies to monitor the development of resistance to this compound in diverse fungal populations, including those in clinical settings, agricultural environments, and natural ecosystems europa.eucore.ac.uk. This requires establishing surveillance programs and utilizing molecular techniques to identify resistance mechanisms. Research is also needed to understand the potential for cross-resistance with other azole antifungals and the factors driving resistance development in different environments. europa.eu
Potential Research Findings: Identification of specific genetic mutations in Malassezia strains associated with reduced susceptibility to this compound after prolonged exposure; Documentation of increasing minimum inhibitory concentrations (MICs) of environmental fungal isolates to this compound over time in specific geographic areas; Characterization of cross-resistance patterns between this compound and other azole fungicides in agricultural pathogens.
Illustrative Data Table (Hypothetical Future Data):
| Ecosystem Type | Fungal Species Monitored | Study Duration (Years) | Observed Change in MIC (this compound) | Identified Resistance Mechanism |
| Clinical (Scalp) | Malassezia globosa | 5 | Minimal change europa.eu | None identified |
| Agricultural Soil | Fusarium species | 10 | Slight increase | Efflux pump upregulation |
| Freshwater Sediment | Candida species | 7 | No significant change | N/A |
Q & A
Q. How can human subject studies on this compound’s dermal absorption comply with ethical guidelines?
- Methodological Answer : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval, disclose risks (e.g., irritation), and use non-invasive sampling (e.g., tape stripping for stratum corneum analysis). Include exclusion criteria for immunocompromised participants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
